3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-20-16-10-6-13(11-17(16)21-2)15(19)9-5-12-3-7-14(18)8-4-12/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAYGIKWBKGYJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are employed.
Major Products Formed
Oxidation: Epoxides, carboxylic acids, and other oxidized derivatives.
Reduction: Saturated ketones and alcohols.
Substitution: Nitro, bromo, and sulfonyl derivatives of the original compound.
Scientific Research Applications
3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Dihedral Angles and Planarity
The spatial arrangement of aromatic rings in chalcones significantly influences their reactivity and interactions with biological targets. Key comparisons include:
Key Observations :
Spectroscopic and Computational Insights
Density Functional Theory (DFT) studies on related chalcones, such as (E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, highlight the role of methoxy groups in stabilizing molecular orbitals and enhancing UV-Vis absorption . Similar effects are anticipated for the target compound due to its 3,4-dimethoxy substituents.
Antioxidant Properties
Chalcones with hydroxyl or methoxy groups exhibit strong antioxidant activity. For example:
Anticancer Potential
- EGFR Inhibition : Pyrimidine-tethered derivatives of the target compound demonstrated significant cytotoxicity against cancer cell lines (IC50 < 10 µM) and inhibited EGFR kinase activity .
- Genotoxicity: The parent chalcone (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one (4-CL) exhibited low genotoxicity, suggesting a favorable safety profile for the target compound .
Biological Activity
The compound 3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one , also known as a chalcone derivative, has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound belongs to the chalcone class, characterized by two aromatic rings connected by an α,β-unsaturated carbonyl system. The presence of a 4-chlorophenyl group and a 3,4-dimethoxyphenyl group enhances its reactivity and biological potential.
- Molecular Formula : C17H15ClO3
- Molecular Weight : 302.75 g/mol
- Predicted Boiling Point : 461.6 ± 45.0 °C
- Density : 1.212 ± 0.06 g/cm³
Anticancer Properties
Research indicates that chalcone derivatives, including this compound, exhibit significant anticancer properties. These include:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and suppressing tumor angiogenesis .
- Mechanism of Action : The anticancer effects are often mediated through the modulation of signaling pathways such as STAT3 and NF-κB, which are critical in cancer cell survival and proliferation .
Case Study: Cancer Cell Lines
In a study evaluating the effects on chronic lymphocytic leukemia (CLL) cell lines, the compound demonstrated IC50 values ranging from 0.17 to 2.69 µM, indicating potent antiproliferative activity . The pro-apoptotic effects were confirmed with over 80% apoptosis in treated cells.
Anti-inflammatory Effects
Chalcones are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
The biological activity of 3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is attributed to its ability to interact with multiple biological targets:
- Binding Affinity : Interaction studies suggest that this compound binds effectively to proteins involved in cell signaling pathways linked to cancer progression.
- Reactive Oxygen Species (ROS) : The compound induces ROS production, which is associated with its pro-apoptotic effects in cancer cells .
Comparative Analysis with Other Chalcones
To understand the unique properties of this compound, it is essential to compare it with other structurally similar chalcones:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (2E)-3-(4-methylphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | Structure | Methyl group substitution enhances lipophilicity. |
| (2E)-3-(phenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | Structure | Lacks chlorine but retains methoxy groups; different biological activity profile. |
| (2E)-3-(4-fluorophenyl)-1-(3,4-dihydroxyphenyl)prop-2-en-1-one | Structure | Fluorine substitution may affect electronic properties and reactivity. |
Q & A
Q. What is the standard synthetic route for 3-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?
The compound is synthesized via Claisen-Schmidt condensation using 4-chloroacetophenone and veratraldehyde (3,4-dimethoxybenzaldehyde) in ethanol with NaOH as a base catalyst. Reaction optimization involves controlling temperature (~279 K), molar ratios (1:1 for ketone:aldehyde), and catalyst concentration (10–20% NaOH). Post-synthesis, purification via silica gel chromatography or recrystallization (e.g., CH₂Cl₂/CH₃CH₂OH) ensures high purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- XRD : Resolves crystal packing and dihedral angles (e.g., inter-ring angle of ~3.82° in analogous chalcones) .
- NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, enone protons at δ 6.8–7.5 ppm) .
- FT-IR : Identifies carbonyl stretches (~1650–1680 cm⁻¹) and aromatic C-H bending .
Q. How do structural modifications influence the compound’s physicochemical properties?
Substituent effects (e.g., chloro vs. methoxy groups) alter polarity, solubility, and photostability. For example:
- Electron-withdrawing groups (Cl) : Increase thermal stability but reduce solubility in polar solvents.
- Methoxy groups : Enhance π-π stacking in crystal lattices, affecting nonlinear optical (NLO) properties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., neuroprotective vs. antimicrobial effects)?
Contradictions arise from variations in:
- Purity : Validate via HPLC (e.g., C18 column, acetonitrile/water mobile phase) to exclude impurities affecting bioactivity .
- Experimental models : Compare in vitro (e.g., MDA-MB-231 cells for cytotoxicity) and in vivo (e.g., ketamine-induced schizophrenia models) systems .
- Structural analogs : Test derivatives (e.g., 3-(4-bromophenyl) analogs) to isolate substituent-specific effects .
Q. What methodological strategies are employed to study the compound’s nonlinear optical (NLO) properties?
- Hyper-Rayleigh scattering : Measures second-harmonic generation efficiency.
- DFT calculations : Predict polarizability and hyperpolarizability values (e.g., β values >30 × 10⁻³⁰ esu in dimethoxy-substituted chalcones) .
- Crystal engineering : Optimize π-conjugation via substituent positioning (e.g., para-chloro enhances charge transfer) .
Q. How can structure-activity relationships (SAR) guide pharmacological applications?
SAR studies prioritize:
- Cholinergic modulation : Assess acetylcholinesterase inhibition via Ellman’s assay (IC₅₀ values <10 µM in neuroprotective analogs) .
- Antiproliferative activity : Screen against cancer cell lines (e.g., MTT assay on MDA-MB-231 cells) with IC₅₀ comparisons to doxorubicin .
- Antioxidant potential : Use DPPH radical scavenging assays to correlate methoxy groups with ROS quenching .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Q. How can computational methods complement experimental data for property prediction?
Q. What strategies ensure reproducibility in synthesis and bioactivity studies?
- Protocol standardization : Adopt Claisen-Schmidt reaction conditions from peer-reviewed studies (e.g., 24-hour reflux in ethanol) .
- Cross-lab validation : Share crystallographic data (CCDC deposition numbers, e.g., CCDC 1988019) and spectral libraries .
- Negative controls : Include known inhibitors (e.g., donepezil for acetylcholinesterase assays) to validate experimental setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
